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Compound of Interest

Compound Name: Egfr-IN-58

Cat. No.: B15143611

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in

the development and progression of various cancers, particularly non-small cell lung cancer

(NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, promoting

uncontrolled cell proliferation, survival, and metastasis. EGFR-IN-58 (also reported as

Compound 4a) is a potent, selective, and ATP-competitive inhibitor of EGFR, demonstrating

significant potential as a tool for studying EGFR-mutant cancers.[1][2][3] These application

notes provide a comprehensive overview of EGFR-IN-58, including its biochemical and cellular

activities, along with detailed protocols for its use in research settings.

Physicochemical Properties

Property Value

Molecular Formula C31H30FN70

Molecular Weight 535.61 g/mol

Appearance Solid

Storage Store powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 6 months.
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Table 1: Physicochemical properties of EGFR-IN-58.[1]

Mechanism of Action

EGFR-IN-58 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By
binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the phosphorylation of
EGFR and subsequent activation of downstream signaling pathways. This inhibition of EGFR
signaling leads to cell cycle arrest and reduced proliferation of cancer cells that are dependent
on EGFR activity.
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Table 2: In vitro inhibitory activity of EGFR-IN-58 against EGFR kinase.

Cellular Activity
Cell Line EGFR Mutation Status IC50
NCI-H1975 L858R/T790M 0.63 uM
NCI-H1563 Wild-Type > 40 uM

Table 3: Anti-proliferative activity of EGFR-IN-58 in human cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of EGFR-IN-58 on
EGFR-mutant cancer cells.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of EGFR-
IN-58 against EGFR kinase.
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Prepare Reagents:
- Recombinant EGFR Kinase
- Kinase Buffer
-ATP
- Substrate (e.g., Poly(Glu,Tyr) 4:1)
- EGFR-IN-58 dilutions

Y

Set up 96-well plate with
EGFR-IN-58 dilutions and controls

Y

[Add EGFR kinase to each well ]

Initiate reaction by adding ATP

Incubate at 30°C for 60 minutes

Stop reaction (e.g., add EDTA)

Detect phosphorylation
(e.g., ELISA with anti-phosphotyrosine antibody)

Analyze data and calculate IC50
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Workflow for an in vitro EGFR kinase inhibition assay.
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Materials:

Recombinant human EGFR kinase domain

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

ATP

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
EGFR-IN-58

96-well plates

Plate reader

Procedure:

Prepare serial dilutions of EGFR-IN-58 in DMSO and then dilute in kinase assay buffer.

Add 10 pL of the diluted EGFR-IN-58 or vehicle control (DMSO) to the wells of a 96-well
plate.

Add 20 pL of a solution containing the EGFR kinase and substrate to each well.
Pre-incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 20 pL of ATP solution to each well.
Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 50 pL of a stop solution (e.g., 50 mM EDTA).

Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-
based assay with an anti-phosphotyrosine antibody.

Measure the signal using a plate reader.
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» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and
determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effects of EGFR-IN-58 on cancer
cell lines.

Materials:

« NCI-H1975 (EGFR L858R/T790M) and NCI-H1563 (EGFR wild-type) cell lines
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

« EGFR-IN-58

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

« DMSO

o 96-well cell culture plates

Microplate reader

Procedure:

e Seed NCI-H1975 and NCI-H1563 cells into 96-well plates at a density of 5,000 cells/well and
allow them to adhere overnight.

» Prepare serial dilutions of EGFR-IN-58 in complete culture medium.

e Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of EGFR-IN-58 or vehicle control.

¢ Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of EGFR-IN-58 on the cell cycle

distribution of cancer cells.

Materials:

NCI-H1975 cells

Complete cell culture medium

EGFR-IN-58

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed NCI-H1975 cells in 6-well plates and allow them to attach.

Treat the cells with EGFR-IN-58 at a relevant concentration (e.g., its IC50 or 2x IC50) or
vehicle control for 24-48 hours.

Harvest the cells by trypsinization and wash them with ice-cold PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
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o Store the fixed cells at -20°C for at least 2 hours.
o Centrifuge the cells to remove the ethanol and wash with PBS.

o Resuspend the cell pellet in Pl staining solution and incubate in the dark for 30 minutes at
room temperature.

e Analyze the cell cycle distribution using a flow cytometer.

o Quantify the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of EGFR Signaling

This protocol is for examining the effect of EGFR-IN-58 on the phosphorylation of EGFR and its
downstream targets.

Materials:

e NCI-H1975 cells

o Complete cell culture medium

« EGFR-IN-58

o EGF (Epidermal Growth Factor)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-
Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-f-actin)
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o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

» Serum-starve the cells for 12-24 hours.

» Pre-treat the cells with various concentrations of EGFR-IN-58 or vehicle for 2 hours.
o Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

Conclusion

EGFR-IN-58 is a valuable research tool for investigating the role of EGFR in cancer biology,
particularly in the context of EGFR mutations. Its high potency and selectivity make it suitable
for a range of in vitro studies aimed at understanding the mechanisms of EGFR-driven
tumorigenesis and for the preclinical evaluation of novel therapeutic strategies targeting this
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pathway. The protocols provided here offer a starting point for researchers to incorporate
EGFR-IN-58 into their studies of EGFR-mutant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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